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An in-depth analysis of the novel oral immune checkpoint inhibitor, CA-170, in various tumor

types, with a comparative look at established therapies.

CA-170, an orally bioavailable small molecule, has emerged as a novel investigational agent in

cancer immunotherapy. It is designed to dually target the immune checkpoint proteins

Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA),

both of which act as negative regulators of T-cell function.[1][2] By inhibiting these pathways,

CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate

tumor cells.[1] This guide provides a comprehensive evaluation of the therapeutic potential of

CA-170 across different tumor types, comparing its performance with current standard-of-care

treatments, supported by available experimental data.

Mechanism of Action: A Dual Approach to Immune
Reinvigoration
CA-170 is designed to block the interaction between PD-L1 and its receptor, PD-1, on T-cells,

as well as inhibit the VISTA pathway. This dual inhibition is intended to provide a more

comprehensive reversal of tumor-induced immune suppression compared to agents that target

a single pathway.[1][3] Preclinical studies have suggested that the combined blockade of PD-

1/PD-L1 and VISTA pathways can result in synergistic anti-tumor responses.[1][3]

A point of contention has arisen regarding the direct binding of CA-170 to PD-L1. While initial

reports from the developers suggested this direct interaction, at least one independent study
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has challenged this, indicating a lack of direct binding. This ongoing scientific debate is a

critical consideration in fully understanding the compound's mechanism of action.

Proposed Mechanism of Action of CA-170
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Caption: Proposed dual inhibitory mechanism of CA-170 on PD-L1 and VISTA pathways.

Preclinical Evaluation of CA-170
In preclinical studies, CA-170 demonstrated the ability to rescue the proliferation and effector

functions of T-cells that were inhibited by PD-L1, PD-L2, and VISTA.[4][5] Oral administration of

CA-170 in immunocompetent mouse tumor models resulted in significant anti-tumor efficacy,
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comparable to that of anti-PD-1 or anti-VISTA antibodies.[4][5][6] These studies showed an

increase in the proliferation and activation of T-cells within the tumor microenvironment.[4][5]

Key Preclinical Experiments and Methodologies
T-Cell Proliferation and Cytokine Release Assays:

Objective: To assess the ability of CA-170 to restore the function of T-cells suppressed by

PD-L1 or VISTA.

Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with

anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA proteins,

with or without CA-170. T-cell proliferation was measured using techniques like CFSE

dilution assays, and cytokine release (e.g., IFN-γ) was quantified by ELISA.[4][5]
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Workflow for In Vitro T-Cell Functional Assays
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Caption: Experimental workflow for assessing CA-170's effect on T-cell function.

In Vivo Tumor Models:

Objective: To evaluate the anti-tumor efficacy of orally administered CA-170.
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Methodology: Syngeneic mouse tumor models, such as CT26 colon carcinoma, were used.

Tumor-bearing mice were treated with daily oral doses of CA-170, a vehicle control, or an

anti-PD-1 antibody. Tumor growth was monitored over time, and upon study completion,

tumors were often excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.[5]

Clinical Evaluation of CA-170
CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with

advanced solid tumors and lymphomas.[2][3][7][8] These trials aimed to establish the safety,

recommended Phase 2 dose, and preliminary efficacy of CA-170.

Phase 1 Trial (NCT02812875)
This first-in-human, open-label, dose-escalation study enrolled patients with advanced solid

tumors or lymphomas who had progressed on or were not candidates for standard therapies.[2]

[7][8] The trial showed that CA-170 was generally well-tolerated, with a manageable safety

profile.[1] Evidence of anti-tumor activity was observed, including tumor shrinkage and stable

disease in some patients.[1]

Phase 2 Trial (India)
A Phase 2 study was conducted in India across multiple tumor types, including Head and Neck

Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC), MSI-High (MSI-

H) solid tumors, and classical Hodgkin Lymphoma (cHL).[3] This trial investigated two different

dosages of CA-170.[3]

Key Findings from Clinical Trials:

Safety: CA-170 was generally well-tolerated. Immune-related adverse events (irAEs) were

observed, including hypothyroidism, skin rash, and hematological events, which were

reported to be reversible and of shorter duration compared to those seen with antibody-

based immunotherapies.[3]

Efficacy: The clinical benefit rate (CBR), defined as stable disease or better, was noted to be

in a similar range to that of approved PD-1/PD-L1 antibodies in some cohorts.[3] However,

the objective response rates (ORR) were generally lower.[3] Interestingly, some data

suggested better efficacy at a lower dosage, a phenomenon the investigators noted as
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consistent with a bell-shaped curve of immune activation observed in preclinical studies.[3]

In patients with Hodgkin lymphoma, partial responses were observed.[3]

Comparative Analysis with Standard of Care
The primary competitors for CA-170 in the investigated tumor types are monoclonal antibody-

based immune checkpoint inhibitors that target the PD-1/PD-L1 pathway. These include

pembrolizumab (Keytruda®) and nivolumab (Opdivo®).

Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (Tumor

Proportion Score [TPS] ≥ 50%), single-agent pembrolizumab is a standard first-line treatment.

[7][9][10][11][12]

Parameter CA-170 (Phase 2)
Pembrolizumab (KEYNOTE-

024)[7][9][10][11][12]

Mechanism of Action
Oral small molecule inhibitor of

PD-L1 and VISTA

IV monoclonal antibody

against PD-1

Objective Response Rate

(ORR)

Data not fully mature, generally

lower than antibodies
~45%

Median Progression-Free

Survival (PFS)
Data not fully mature ~10.3 months

Median Overall Survival (OS) Data not fully mature ~30.0 months

Administration Oral, daily
Intravenous, every 3 or 6

weeks

Head and Neck Squamous Cell Carcinoma (HNSCC)
Standard of Care: For patients with recurrent or metastatic HNSCC that has progressed after

platinum-based chemotherapy, nivolumab is an approved treatment option.[13][14][15]
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Parameter CA-170 (Phase 2)
Nivolumab (CheckMate-141)

[13][14][15]

Mechanism of Action
Oral small molecule inhibitor of

PD-L1 and VISTA

IV monoclonal antibody

against PD-1

Objective Response Rate

(ORR)

One patient showed 48.1%

tumor reduction
~13.3%

Median Progression-Free

Survival (PFS)
Data not fully mature ~2.0 months

Median Overall Survival (OS) Data not fully mature ~7.5 months

Administration Oral, daily
Intravenous, every 2 or 4

weeks

MSI-High (MSI-H) Solid Tumors
Standard of Care: Pembrolizumab is approved for the treatment of adult and pediatric patients

with unresectable or metastatic MSI-H or mismatch repair deficient (dMMR) solid tumors that

have progressed following prior treatment.[8][16][17][18][19][20][21]

Parameter CA-170 (Phase 2)
Pembrolizumab (KEYNOTE-

158)[8][16][17][18][19]

Mechanism of Action
Oral small molecule inhibitor of

PD-L1 and VISTA

IV monoclonal antibody

against PD-1

Objective Response Rate

(ORR)
Data not fully mature ~34.3% (non-colorectal)

Median Progression-Free

Survival (PFS)
Data not fully mature ~4.1 months (non-colorectal)

Median Overall Survival (OS) Data not fully mature ~23.5 months (non-colorectal)

Administration Oral, daily
Intravenous, every 3 or 6

weeks
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Classical Hodgkin Lymphoma (cHL)
Standard of Care: For patients with relapsed or refractory cHL after autologous stem cell

transplant, nivolumab is an established treatment option.[22][23][24][25][26]

Parameter CA-170 (Phase 2)
Nivolumab (CheckMate-205)

[22][23][24][25][26]

Mechanism of Action
Oral small molecule inhibitor of

PD-L1 and VISTA

IV monoclonal antibody

against PD-1

Objective Response Rate

(ORR)

Partial responses observed in

2 of 12 patients
~69-71%

Median Progression-Free

Survival (PFS)
Data not fully mature ~14.7 months

5-Year Overall Survival (OS)

Rate
Data not fully mature ~71.4%

Administration Oral, daily
Intravenous, every 2 or 4

weeks

Discussion and Future Directions
CA-170 represents a promising step towards an orally administered immunotherapy for cancer.

Its dual targeting of PD-L1 and VISTA offers a potentially broader mechanism of immune

activation compared to single-pathway inhibitors. The preclinical data are encouraging,

demonstrating potent anti-tumor activity.

The clinical data, while still maturing, suggest that CA-170 is well-tolerated and can provide

clinical benefit to some patients with advanced cancers. The observation of a potential bell-

shaped dose-response curve warrants further investigation to optimize dosing strategies. The

lower objective response rates compared to approved antibody therapies in some settings may

suggest that CA-170 could be more effective in specific patient populations or in combination

with other agents. The controversy surrounding its direct interaction with PD-L1 also needs to

be resolved to fully elucidate its mechanism of action.
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Future research should focus on identifying biomarkers to predict which patients are most likely

to respond to CA-170. Combination studies with other anti-cancer therapies, such as

chemotherapy, targeted therapies, or other immunotherapies, could also unlock the full

potential of this novel oral agent. The convenience of oral administration could offer a

significant quality of life advantage for patients compared to intravenous infusions.
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Logical Flow of CA-170 Development and Evaluation
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Caption: Logical progression of CA-170's development and evaluation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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